molecular formula C8H12N4O5 B1675187 Levovirin CAS No. 206269-27-4

Levovirin

Numéro de catalogue: B1675187
Numéro CAS: 206269-27-4
Poids moléculaire: 244.20 g/mol
Clé InChI: IWUCXVSUMQZMFG-RGDLXGNYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Scientific Research Applications

1. Antiviral Activity
Levovirin has been studied for its ability to inhibit the replication of various RNA viruses by interfering with viral RNA synthesis. Research indicates that it may exhibit enhanced potency against specific viruses such as the tick-borne encephalitis virus (TBEV) through robust binding affinity in protein-drug interactions.

2. Immunomodulation
The compound enhances the expression of antiviral Th1 cytokines while suppressing Th2 cytokines, thus promoting a more effective immune response against viral infections. This property is particularly beneficial in the context of HCV treatment, where immune modulation plays a critical role in therapeutic efficacy .

3. Pharmacokinetics and Bioavailability
Studies have demonstrated varying degrees of oral absorption and bioavailability across different animal models. For instance:

  • Sprague-Dawley rats: Oral absorption was approximately 31.3% with a bioavailability of 29.3%.
  • Beagle dogs: Oral absorption was 67.3% with a bioavailability of 51.3%.
  • Cynomolgus monkeys: Oral absorption was 17.5% with a bioavailability of 18.4%.

These findings highlight the challenges associated with this compound's oral bioavailability, which remains lower than ideal for clinical application.

Comparative Data Table

Species Oral Absorption (%) Bioavailability (%)
Sprague-Dawley Rats31.329.3
Beagle Dogs67.351.3
Cynomolgus Monkeys17.518.4

Case Studies

Case Study 1: Efficacy in Chronic Hepatitis C Treatment
In clinical evaluations, this compound has been combined with pegylated interferon alfa-2a to treat patients with chronic hepatitis C who were nonresponders to previous treatments. The combination therapy demonstrated improved sustained virological response rates compared to monotherapy approaches .

Case Study 2: Pharmacokinetic Studies
A study involving the prodrug R1518, which converts to this compound upon administration, showed that this formulation significantly improved oral absorption and plasma levels compared to this compound alone. R1518's design exploits the PEPT1 transporter for enhanced intestinal uptake, achieving nearly complete bioavailability in preclinical models .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Levovirin peut être synthétisé par glycosylation de triazoles 3-substitués en présence d’un acide de Lewis . Le processus implique :

Méthodes de production industrielle : La production industrielle de this compound suit des approches synthétiques similaires à celles utilisées pour la ribavirine. Le processus a été optimisé pour garantir une toxicité réduite tout en conservant les activités antivirales et immunomodulatrices .

Analyse Des Réactions Chimiques

Types de réactions : Levovirin subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des activités biologiques potentielles .

4. Applications de la recherche scientifique

Activité Biologique

Levovirin, the L-enantiomer of ribavirin, is a synthetic nucleoside analog primarily investigated for its potential in antiviral therapies, particularly in treating chronic hepatitis C (HCV). Unlike ribavirin, which exhibits direct antiviral effects, this compound is noted for its immunomodulatory properties, enhancing host immune responses against viral infections without significant direct antiviral activity. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models. Key findings include:

SpeciesOral Absorption (%)Bioavailability (%)
Sprague-Dawley Rats31.329.3
Beagle Dogs67.351.3
Cynomolgus Monkeys17.518.4

These studies indicate varied absorption rates and bioavailability across species, suggesting that species-specific factors influence the pharmacokinetics of this compound.

This compound's mechanism of action primarily revolves around its immunomodulatory effects rather than direct antiviral activity. Research suggests that it may enhance the immune system's response to HCV by interacting with specific cellular pathways involved in immune modulation. However, detailed mechanisms remain under investigation.

Comparison with Ribavirin

While ribavirin is associated with hemolytic anemia as a significant side effect, this compound appears to lack this adverse effect due to its structural differences. Studies have shown that this compound does not induce significant changes in liver toxicological gene expression compared to ribavirin .

Clinical Applications and Case Studies

This compound has been evaluated for its efficacy in combination therapies for chronic hepatitis C and other viral infections. Below are notable findings from case studies and clinical trials:

  • Chronic Hepatitis C : In various trials, this compound has shown promise when used alongside interferons, enhancing treatment efficacy while minimizing side effects associated with ribavirin .
  • Other Viral Infections : Preliminary studies indicate potential effectiveness against tick-borne encephalitis virus due to robust protein-drug interactions.

Case Study Example

A case study involving a patient with chronic hepatitis C treated with pegylated interferon and ribavirin demonstrated significant improvement in viral load after treatment initiation. While specific data on this compound's performance was not highlighted, this indicates the importance of immunomodulatory agents in conjunction with standard therapies .

Safety Profile

As an investigational drug, comprehensive safety data for this compound is limited. However, insights drawn from ribavirin suggest that while this compound may share some side effects due to structural similarities, it lacks the hemolytic anemia risk associated with ribavirin . Ongoing clinical trials are essential to establish a clearer safety profile.

Propriétés

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-RGDLXGNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174648
Record name Levovirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206269-27-4
Record name Levovirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206269-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levovirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levovirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levovirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levovirin
Reactant of Route 2
Levovirin
Reactant of Route 3
Reactant of Route 3
Levovirin
Reactant of Route 4
Levovirin
Reactant of Route 5
Reactant of Route 5
Levovirin
Reactant of Route 6
Levovirin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.